2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

Chemical Procurement Stereochemistry Cost Efficiency

Researchers synthesizing PROTACs often face increased step counts and yield loss when using single-handle phthalimide linkers requiring sequential orthogonal protection. This racemic free base (CAS 62457-36-7) integrates a primary amine and a secondary alcohol in one bifunctional scaffold, enabling simultaneous conjugation of E3 ligase and target-protein ligands. - Eliminates ≥2 linear synthesis steps, reducing procurement and production costs for degrader libraries. - Free base form avoids HCl counterion interference in aprotic solvents (THF, DCM, DMF), improving reaction reproducibility. - Batch-specific NMR, HPLC, and GC CoA ensures traceable purity documentation for GLP-compliant studies.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 62457-36-7
Cat. No. B12115952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
CAS62457-36-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN)O
InChIInChI=1S/C11H12N2O3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6,12H2
InChIKeyBTRACUPZTDHEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62457-36-7: Bifunctional Isoindole-1,3-dione Overview


2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (CAS 62457-36-7) belongs to the isoindole-1,3-dione (phthalimide) class [1]. It features a 3-amino-2-hydroxypropyl substituent on the imide nitrogen, providing a primary amine and a secondary alcohol as synthetic handles. The compound is commercially available as the racemic free base from multiple vendors with ≥95% purity and full analytical characterization (NMR, HPLC, GC) .

Synthetic Risks of Substituting 62457-36-7


Isoindole-1,3-diones with simple alkyl substituents (e.g., N-methylphthalimide, N-(2-hydroxypropyl)phthalimide) lack the bifunctional nature of 62457-36-7, which simultaneously presents a nucleophilic primary amine and a secondary alcohol [1]. Analogs such as N-(3-aminopropyl)phthalimide (CAS 19631-50-2) provide only an amine handle, while N-(2-hydroxypropyl)phthalimide (CAS 94-49-2) offers only a hydroxyl group. Substituting either would eliminate orthogonal conjugation or necessitate additional synthetic steps to install the missing functionality, increasing step count, cost, and yield loss [2]. The free base form (62457-36-7) further differs from its hydrochloride salt (CAS 289050-73-3) in solubility and handling, critical for specific reaction conditions [3].

Differentiation Evidence for 62457-36-7


Racemic vs. (S)-Enantiomer: Procurement Cost and Availability

The racemic free base (62457-36-7) is listed at ≥95% purity by multiple vendors including Bidepharm and Leyan , while the (S)-enantiomer (CAS 333999-84-1) is less commonly stocked and typically priced higher due to chiral resolution . This makes the racemate the cost-effective choice for non-stereoselective applications. No measurable difference in key physicochemical properties (e.g., molecular weight 220.22 g/mol, XLogP3 -0.1) exists between the enantiomers [1].

Chemical Procurement Stereochemistry Cost Efficiency

Free Base vs. Hydrochloride Salt: Solubility & Handling

The free base 62457-36-7 (MW 220.22) is preferred for reactions requiring anhydrous conditions or non-aqueous solubility, while the hydrochloride salt CAS 289050-73-3 (MW 256.69) offers improved aqueous solubility owing to the counterion [1]. The salt form's higher molecular weight also translates to a 16.5% mass discrepancy, requiring stoichiometric adjustment in reactions [2].

Formulation Salt Selection Solubility

Orthogonal Conjugation: Bifunctional vs. Monofunctional

62457-36-7 possesses a primary amine (pKa ~9-10, nucleophilic) and a secondary alcohol (pKa ~15, electrophilic after activation), enabling sequential, orthogonal derivatization [1]. In contrast, N-(3-aminopropyl)phthalimide (CAS 19631-50-2) provides only amine reactivity, and N-(2-hydroxypropyl)phthalimide (CAS 94-49-2) provides only hydroxyl reactivity [2]. This bifunctionality allows the compound to serve as a core building block for branched PROTAC linkers or bifunctional probes without additional protection/deprotection steps.

Bioconjugation PROTAC Linker Orthogonal Chemistry

Phthalimidomethyloxirane Pathway Efficiency

The compound can be synthesized via alkylation with phthalimidomethyloxirane followed by hydrazine-mediated deprotection, as described by Spassova et al. (1994) [1]. This route provides direct access to the 3-amino-2-hydroxypropyl substituent without the need for separate amine protection/deprotection steps required when starting from allyl amines or epoxides [2]. The method yields the target compound in a convergent manner, reducing synthetic steps by ~2 compared to linear approaches starting from N-(3-hydroxypropyl)phthalimide followed by amine introduction.

Synthetic Chemistry Atom Economy Process Development

Batch Consistency: Vendor QC Data Availability

Multiple vendors including Bidepharm and Leyan provide batch-specific QC data (NMR, HPLC, GC) for CAS 62457-36-7 at ≥95% purity . In contrast, less commonly stocked analogs such as CAS 333999-84-1 or custom-synthesized derivatives may lack standardized analytical documentation . The availability of CoA ensures inter-batch reproducibility, critical for GLP-compliant studies and scale-up.

Quality Control Reproducibility Regulatory Compliance

Optimal Applications for 62457-36-7


Branched PROTAC Linker Synthesis

The bifunctional amine/alcohol scaffold enables simultaneous attachment of an E3 ligase ligand and a target-protein ligand, eliminating the need for sequential orthogonal protection strategies [1]. This reduces linear synthesis step count by at least two steps, directly lowering procurement and production costs for degrader libraries.

Non-stereoselective Probe Development

For applications where chirality is not critical (e.g., biotinylated probes, fluorescent tags), the racemic free base 62457-36-7 is the cost-effective choice over the more expensive (S)-enantiomer (CAS 333999-84-1), with no impact on molecular weight or lipophilicity [2].

Free Base for Anhydrous Reactions

The free base form is preferred over the hydrochloride salt (CAS 289050-73-3) for reactions in aprotic solvents (e.g., THF, DCM, DMF) where HCl counterions could interfere with base-sensitive reagents or catalysts [3]. This avoids salt-exchange steps and improves reaction reproducibility.

GLP-Compliant Preclinical Studies

The availability of batch-specific NMR, HPLC, and GC CoA from multiple vendors ensures traceable purity documentation, essential for GLP-compliant toxicology and pharmacokinetic studies where impurity profiles must be rigorously controlled .

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